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molecular formula C10H11FO3 B1217130 2-(4-Fluorophenoxy)-2-methylpropanoic acid CAS No. 587-11-1

2-(4-Fluorophenoxy)-2-methylpropanoic acid

Cat. No. B1217130
M. Wt: 198.19 g/mol
InChI Key: PXVNKPIQJZZEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741934B2

Procedure details

Into a 1 L-single neck round-bottom flask was added 2-(4-fluorophenoxy)-2-methylpropanoic acid (5.10 g, 0.0257 mol), methylene chloride (66.0 mL, 1.03 mol), oxalyl chloride (3.27 mL, 0.0386 mol) and N,N-dimethylformamide (20 μL, 0.0003 mol). The reaction was stirred until bubbling had stopped. Volatiles were removed and crude product then dissolved in DCM and 15 mL of 7N ammonia in MeOH was added. Volatiles were removed and crude product then dissolved in DCM and 15 mL of 7N ammonia in MeOH was added. Borane-dimethyl sulfide complex (5.7 mL, 0.064 mol) was added to the amide in THF (50 mL, 0.6 mol) at room temperature. The reaction was heated at 65° C. overnight. MeOH was added carefully. 1 N HCl was added and was heated at 65° C. for 2 hours. The reaction was concentrated in vacuo. The solid was dissolved in water and was washed with DCM. The aq. layer was basified with 1 N NaOH. The reaction was extracted with DCM. The reaction was dried with MgSO4 and concentrated in vacuo to afford the title compound.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
3.27 mL
Type
reactant
Reaction Step One
Quantity
20 μL
Type
reactant
Reaction Step One
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][C:7]([CH3:12])([CH3:11])[C:8](O)=O)=[CH:4][CH:3]=1.C(Cl)Cl.C(Cl)(=O)C(Cl)=O.C[N:25](C)C=O.C1COCC1.Cl>CO>[F:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][C:7]([CH3:12])([CH3:11])[CH2:8][NH2:25])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
FC1=CC=C(OC(C(=O)O)(C)C)C=C1
Name
Quantity
66 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
3.27 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
20 μL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
until bubbling
CUSTOM
Type
CUSTOM
Details
Volatiles were removed
DISSOLUTION
Type
DISSOLUTION
Details
crude product then dissolved in DCM
ADDITION
Type
ADDITION
Details
15 mL of 7N ammonia in MeOH was added
CUSTOM
Type
CUSTOM
Details
Volatiles were removed
DISSOLUTION
Type
DISSOLUTION
Details
crude product then dissolved in DCM
ADDITION
Type
ADDITION
Details
15 mL of 7N ammonia in MeOH was added
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 65° C. for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in water
WASH
Type
WASH
Details
was washed with DCM
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The reaction was dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(OC(CN)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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